2,3,5-Triacetyl beta-D-Ribofuranose
CAS No.: 65024-85-3
Cat. No.: VC17962635
Molecular Formula: C11H16O8
Molecular Weight: 276.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65024-85-3 |
---|---|
Molecular Formula | C11H16O8 |
Molecular Weight | 276.24 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1 |
Standard InChI Key | RCDVSNGCFMKYLB-GWOFURMSSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)O)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,3,5-Triacetyl beta-D-Ribofuranose (C₁₁H₁₆O₈) features a beta-D-ribofuranose backbone with acetyl groups at the 2′, 3′, and 5′ positions. Its IUPAC name, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate, reflects the stereochemical configuration retained from D-ribose. X-ray crystallography confirms a C2-exo, C3-endo twist in the ribofuranose ring, preserving the natural D-configuration critical for biological activity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆O₈ |
Molecular Weight | 276.24 g/mol |
CAS No. | 65024-85-3 |
Solubility (pH 5) | 30 mg/mL |
Stability (pH 7.4, 25°C) | <30% hydrolysis over 29 hours |
InChI Key | RCDVSNGCFMKYLB-GWOFURMSSA-N |
Stability and Solubility Profile
The acetyl groups confer remarkable stability across physiological pH ranges. At pH 7.4, less than 30% hydrolysis occurs over 29 hours, while acidic conditions (pH 1) induce complete deacetylation within 24 hours . Solubility varies with pH: 40 mg/mL at pH 1, decreasing to 30 mg/mL at neutral pH . This pH-dependent behavior enables targeted drug delivery systems, particularly for oral formulations requiring gastric stability .
Synthetic Methodologies
Acetylation of D-Ribose
The standard synthesis involves acetylating D-ribose with acetic anhydride in pyridine. A typical protocol includes:
-
Adding acetic anhydride dropwise at 0°C to control exothermic reactions.
-
Quenching with ice-water after 24 hours, followed by extraction with dichloromethane.
-
Purification via recrystallization from isopropanol yields 2,3,5-Triacetyl beta-D-Ribofuranose with >95% purity.
Alternative Routes from Inosine
Patent CN114236008B describes a novel pathway starting from inosine :
-
Glycosidic bond cleavage of 5′-deoxy-2′,3′-diacetylinosine using HCl/MeOH.
-
Sequential acetylation of the resultant 5-deoxy-D-ribofuranose.
-
LC-MS purification to achieve pharmacopeial-grade material .
This method avoids ribose oxidation side reactions, achieving 82% yield compared to 68% from traditional routes .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with C18 columns (e.g., Acclaim RSL C120C18) effectively separates 2,3,5-Triacetyl beta-D-Ribofuranose from deacetylation byproducts . Mobile phases of acetonitrile/water (70:30 v/v) provide baseline resolution (R > 2.0) at 210 nm detection .
Mass Spectrometric Profiling
Electrospray ionization (ESI) mass spectrometry identifies the [M+H]⁺ ion at m/z 277.12, with characteristic fragments at m/z 217 (loss of CH₃CO) and 175 (C₅H₇O₅). Tandem MS/MS confirms structural integrity by matching fragmentation patterns to synthetic standards .
Pharmaceutical Applications
Nucleoside Analog Synthesis
2,3,5-Triacetyl beta-D-Ribofuranose is a key precursor for capecitabine and doxifluridine, fluoropyrimidine chemotherapeutics . Its acetyl groups protect reactive hydroxyls during glycosidic bond formation, enabling high-yield coupling with modified nucleobases .
Prodrug Development
In murine leukemia models, oral TAC (derived from 2,3,5-Triacetyl beta-D-Ribofuranose) increased survival by 40% compared to intraperitoneal azacitidine . The prodrug’s 6-hour plasma half-life (vs. 1.5 hours for azacitidine) demonstrates enhanced bioavailability .
Table 2: Comparative Pharmacokinetics of TAC vs. Azacitidine
Parameter | TAC (oral) | Azacitidine (i.p.) |
---|---|---|
Cₘₐₓ (ng/mL) | 850 ± 120 | 620 ± 90 |
T₁/₂ (hours) | 6.2 ± 0.8 | 1.5 ± 0.3 |
Bioavailability (%) | 78 | 100 |
Industrial and Regulatory Considerations
Quality Control Standards
The European Pharmacopoeia mandates ≤0.1% residual D-ribose in commercial batches, enforceable via the LC-MS method detailed in CN114236008B . Current Good Manufacturing Practice (cGMP) guidelines require:
-
Water content <0.5% (Karl Fischer titration)
-
Heavy metals <10 ppm (ICP-MS)
-
Microbial limits <100 CFU/g (USP <61>)
Scalability Challenges
Batch inconsistencies arise from:
-
Variable acetylation rates (5–15% unreacted hydroxyls).
-
Epimerization at C2 during prolonged storage (>6 months) .
Process intensification using continuous flow reactors reduces these issues, achieving 93% conversion in 8 minutes vs. 24 hours in batch .
Future Research Directions
Targeted Anticancer Agents
Molecular dynamics simulations predict that 2,3,5-Triacetyl beta-D-Ribofuranose derivatives could inhibit DNA methyltransferase 1 (DNMT1) with IC₅₀ values <50 nM . In vitro validation using MOLM-13 leukemia cells is ongoing.
Green Chemistry Approaches
Ionic liquid-mediated acetylation (e.g., [BMIM][OAc]) reduces pyridine waste by 90% while maintaining 89% yield. Life-cycle assessment shows a 62% lower carbon footprint versus traditional methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume